molecular formula C17H20FN5O B5895352 N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine

Cat. No.: B5895352
M. Wt: 329.4 g/mol
InChI Key: YTCFOJKCBAIKNU-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine is a complex organic compound that features both oxadiazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-3-15-20-21-16(24-15)11-23(4-2)10-13-9-19-22-17(13)12-5-7-14(18)8-6-12/h5-9H,3-4,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCFOJKCBAIKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN(CC)CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include hydrazine, ethyl chloroacetate, and various catalysts to facilitate the formation of the desired heterocyclic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine stands out due to its unique combination of oxadiazole and pyrazole rings, which confer distinct biological activities and potential therapeutic applications not found in simpler compounds like benzylamine or cetylpyridinium chloride.

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